
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide, also known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is a yellow crystalline powder.
Mécanisme D'action
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This, in turn, leads to the activation of various signaling pathways, resulting in cellular proliferation, differentiation, and survival.
Biochemical and physiological effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has potent anticancer properties and can induce cell death in various cancer cell lines. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. Additionally, it has been shown to have a neuroprotective effect by protecting neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in lab experiments is its high potency and selectivity towards PTPs. However, its limited solubility in aqueous solutions can pose a challenge in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo experiments.
Orientations Futures
There is a growing interest in exploring the potential applications of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in various fields of scientific research. Some of the future directions include:
1. Developing more potent and selective analogs of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide for use as therapeutic agents.
2. Investigating the role of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in regulating epigenetic modifications and gene expression.
3. Exploring the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in the treatment of neurodegenerative diseases.
4. Investigating the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide as a diagnostic tool for cancer and other diseases.
5. Studying the pharmacokinetics and pharmacodynamics of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide to optimize its use in clinical settings.
In conclusion, N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory effect on PTPs makes it a promising candidate for the development of therapeutic agents for various diseases. However, further studies are needed to fully explore its potential and optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide involves a multi-step process that includes the reaction of 5-nitroanthranilic acid with thionyl chloride, followed by the reaction with 3-methanesulfonylpropionyl chloride and the subsequent reaction with 1-cyano-1-methylpropane. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methylsulfonyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-13(2,8-14)15-12(17)9-5-10(16(18)19)7-11(6-9)22(3,20)21/h5-7H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMVVRUDHIBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)
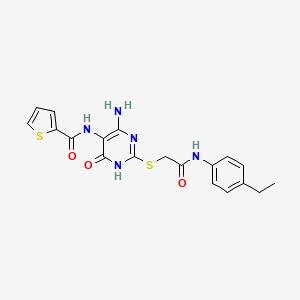
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)

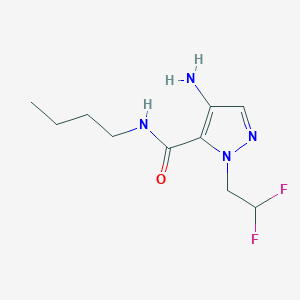

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)

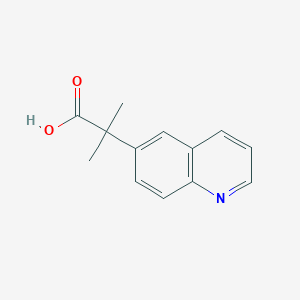
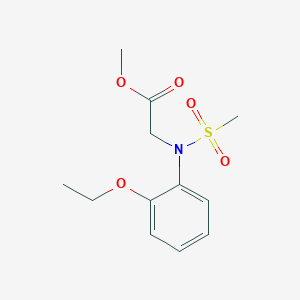
![3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973240.png)
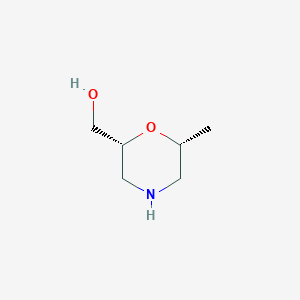
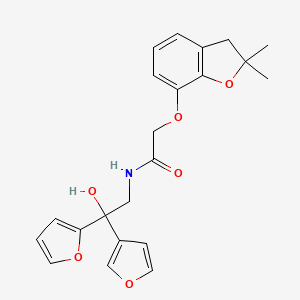
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)